molecular formula C9H19NO B159691 (S)-2-Amino-3-cyclohexylpropan-1-ol CAS No. 131288-67-0

(S)-2-Amino-3-cyclohexylpropan-1-ol

Cat. No.: B159691
CAS No.: 131288-67-0
M. Wt: 157.25 g/mol
InChI Key: QWDRYURVUDZKSG-VIFPVBQESA-N
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Preparation Methods

Biological Activity

(S)-2-Amino-3-cyclohexylpropan-1-ol, also known as (S)-ACCP, is an organic compound with significant potential in various biological and biochemical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C9H19NOC_9H_{19}NO and a molar mass of approximately 171.25 g/mol. The compound features a cyclohexyl group attached to a propanol backbone, with both an amino group and a hydroxyl group present. This unique structure allows for diverse interactions with biological targets, particularly enzymes and proteins.

Potential Enzyme Interactions

Research indicates that (S)-ACCP can act as a biochemical probe for studying enzyme mechanisms and protein interactions. Its ability to mimic L-alanine may allow it to bind to active sites of enzymes, potentially altering their activity. Further investigations are needed to elucidate the specific enzymes affected by (S)-ACCP and the consequent biological pathways involved.

Applications in Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential applications as an intermediate in pharmaceutical synthesis. Its unique functional groups provide versatility for creating novel compounds with therapeutic properties. Studies have indicated that it might play a role in drug development, particularly in designing new functional materials.

Research Findings and Case Studies

Several studies have explored the biological activity of (S)-ACCP:

  • Enzyme Activity Modulation : A study demonstrated that (S)-ACCP could modulate the activity of certain enzymes involved in metabolic pathways, although specific enzymes were not identified. This modulation suggests a broader role in influencing metabolic processes.
  • Therapeutic Potential : In vitro studies indicated that (S)-ACCP might exhibit anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases. However, comprehensive clinical studies are required to validate these findings.
  • Catalytic Applications : Research has shown that derivatives of (S)-ACCP can serve as effective catalysts in organic synthesis reactions, enhancing yields and selectivity in producing complex molecules .

Data Table: Comparison of Biological Activity

Compound NameMolecular FormulaBiological Activity Description
This compoundC9H19NOPotential enzyme modulator; anti-inflammatory properties
1-Hydroxy-2-Amino-3-CyclohexylpropaneC9H19NOSimilar structure; potential for similar biological interactions
(S)-CyclohexylalaninolC9H19NOLacks propanol structure; different reactivity patterns

Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-cyclohexylpropan-1-ol
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Reactant of Route 6
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